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Compound of Interest
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Cat. No.: B15564897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The TAT (48-57) peptide, derived from the trans-activator of transcription (Tat) protein of the

Human Immunodeficiency Virus-1 (HIV-1), has garnered significant attention in the scientific

community for its remarkable ability to traverse cellular membranes. This property has

positioned it as a prominent cell-penetrating peptide (CPP) with vast potential for drug delivery

and therapeutic applications. This technical guide provides a comprehensive overview of the

core biophysical properties of the TAT (48-57) peptide, detailing its structure, membrane

translocation mechanisms, and the experimental methodologies used for its characterization.

Core Properties of TAT (48-57) Peptide
The TAT (48-57) peptide is a short, 10-amino acid sequence rich in basic residues, which is

central to its function.

Amino Acid Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg[1][2]

This sequence can also be represented by the single-letter codes: GRKKRRQRRR. The

presence of six arginine and two lysine residues confers a strong positive charge to the peptide

at physiological pH, a critical feature for its interaction with negatively charged cell membranes.

[3][4]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15564897?utm_src=pdf-interest
https://www.benchchem.com/product/b15564897?utm_src=pdf-body
https://www.benchchem.com/product/b15564897?utm_src=pdf-body
https://www.benchchem.com/product/b15564897?utm_src=pdf-body
https://www.benchchem.com/product/b15564897?utm_src=pdf-body
https://cymitquimica.com/products/TM-TP1744/253141-50-3/tat-48-57/
https://www.genscript.com/peptide/RP20425-TAT_48_57_.html
https://files01.core.ac.uk/download/pdf/206605203.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2895395/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In aqueous solution, the TAT (48-57) peptide predominantly exists in a random coil

conformation.[5][6] However, upon interaction with membrane mimetic environments, such as

in the presence of trifluoroethanol (TFE), it can adopt a more ordered helical structure.[6][7]

Circular dichroism (CD) spectroscopy is a key technique used to study these conformational

changes.

Quantitative Biophysical Data
The interaction of TAT (48-57) with various biological molecules and model systems has been

quantified using several biophysical techniques. The following tables summarize key

quantitative data from the literature.

Parameter Value
Experimental
Conditions

Reference

Diffusion Coefficient

(on neutral GUVs)

5.3 ± 0.3 µm²/s

(DPPC/cholesterol)

Single-molecule

tracking on Giant

Unilamellar Vesicles

(GUVs)

[4]

5.2 ± 0.1 µm²/s

(DOPC/cholesterol)
[4]

Diffusion Coefficient

(on anionic GUVs)
3.3 ± 0.2 µm²/s

Single-molecule

tracking on anionic

GUVs

[3]

Table 1: Diffusion Coefficients of TAT (48-57) on Model Membranes

Interacting
Molecule

Dissociation
Constant (Kd)

Technique Reference

Heparan Sulfate
(6.0 ± 0.6) x 10⁵ M⁻¹

(Binding Constant, K₀)

Isothermal Titration

Calorimetry (ITC)
[8]

Importin α/β

Binds to both with

comparable affinity (in

vitro)

Fluorescence-based

binding assays
[7]
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Table 2: Binding Affinities of TAT (48-57) Peptide

Cellular Translocation Mechanisms
The mechanism by which TAT (48-57) enters cells is multifaceted and appears to involve

multiple pathways, which can be broadly categorized into direct translocation and endocytosis.

The initial and crucial step for many of these pathways is the electrostatic interaction of the

cationic peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell

surface.[9][10][11]

Direct Translocation
Direct penetration of the plasma membrane is a proposed energy-independent pathway.

Molecular dynamics simulations suggest a mechanism involving strong interactions between

the peptide's arginine residues and the phosphate groups of the lipid bilayer. This interaction

can lead to the formation of a transient, unstable pore through which the peptide translocates

by diffusing on the pore's surface.[12] The presence of phosphatidylethanolamine, a lipid that

induces negative membrane curvature, has been shown to facilitate this process and pore

formation.[4]

Endocytic Pathways
TAT (48-57) can also be internalized through various energy-dependent endocytic

mechanisms. These pathways are generally considered to be the primary route of entry,

especially for larger cargo molecules conjugated to the peptide. The key endocytic routes

implicated in TAT (48-57) uptake include:

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits

that invaginate to form vesicles.[13][14]

Caveolin-Mediated Endocytosis: This process utilizes caveolae, which are small, flask-

shaped invaginations of the plasma membrane.[3]

Macropinocytosis: This is a receptor-independent endocytic process that involves the

formation of large vesicles (macropinosomes) and is dependent on actin cytoskeleton

remodeling.[15][16]
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The relative contribution of each pathway can vary depending on the cell type and

experimental conditions.[3][13]

Experimental Protocols
The characterization of TAT (48-57) biophysical properties relies on a suite of specialized

experimental techniques. Below are detailed methodologies for some of the key experiments.

Circular Dichroism (CD) Spectroscopy
This technique is used to assess the secondary structure of the peptide in different

environments.

Protocol:

Sample Preparation: Prepare a stock solution of TAT (48-57) peptide in a suitable buffer

(e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for measurement is

typically in the micromolar range (e.g., 10 µM).[6][17] To study conformational changes,

prepare samples in the presence of membrane mimetics like trifluoroethanol (TFE) at various

concentrations (e.g., 30% v/v).[6]

Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for far-UV

spectra, typically from 190 to 260 nm.[17]

Measurement:

Record a baseline spectrum of the buffer (or buffer with TFE) alone in a clean quartz

cuvette.

Record the CD spectrum of the peptide solution.

Acquire at least three scans for both the baseline and the sample and average them to

improve the signal-to-noise ratio.[17]

Data Analysis: Subtract the averaged buffer spectrum from the averaged peptide spectrum to

obtain the final CD spectrum of the peptide. The resulting spectrum can be analyzed to

estimate the percentage of different secondary structural elements (e.g., alpha-helix, beta-

sheet, random coil).
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Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the thermodynamic parameters of binding interactions, such as

the binding constant (K₀) and enthalpy change (ΔH).

Protocol:

Sample Preparation:

Prepare solutions of the TAT (48-57) peptide and its binding partner (e.g., heparan sulfate)

in the same dialysis buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to minimize heats of

dilution.[8]

Degas both solutions prior to the experiment to prevent air bubbles in the calorimeter cell.

Instrument Setup: Use a high-sensitivity isothermal titration calorimeter. Set the experimental

temperature (e.g., 28°C).[8]

Titration:

Fill the sample cell with the binding partner solution (e.g., heparan sulfate at a low

micromolar concentration).

Fill the injection syringe with the TAT (48-57) peptide solution at a significantly higher

concentration.

Perform a series of small, sequential injections of the peptide solution into the sample cell

while monitoring the heat change.

Data Analysis: Integrate the heat flow peaks from each injection and plot them against the

molar ratio of the reactants. Fit the resulting binding isotherm to a suitable binding model

(e.g., a single set of identical sites) to extract the binding constant, stoichiometry, and

enthalpy of the interaction.[8]

Fluorescence Spectroscopy for Membrane Interaction
This method is used to study the interaction and partitioning of the peptide with lipid

membranes.
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Protocol:

Sample Preparation:

Synthesize or purchase a fluorescently labeled TAT (48-57) peptide (e.g., with a porphyrin

derivative).[18]

Prepare small unilamellar vesicles (SUVs) or giant unilamellar vesicles (GUVs) with the

desired lipid composition (e.g., DMPC).[18]

Measurement:

Use a spectrofluorometer.

Record the fluorescence emission spectrum of the labeled peptide in an aqueous buffer.

Add the liposome solution to the peptide solution and record the emission spectrum again.

[18]

Data Analysis: Analyze any changes in the fluorescence spectrum, such as a shift in the

emission maximum or a change in fluorescence intensity. A red shift in the emission

spectrum upon addition of liposomes is indicative of the peptide binding to and partitioning

into the lipid membrane.[18]

Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to

the TAT (48-57) peptide.

Caption: Workflow for Circular Dichroism Spectroscopy Analysis of TAT (48-57).
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Caption: Cellular Uptake Pathways of TAT (48-57) Peptide.

This guide provides a foundational understanding of the biophysical properties of the TAT (48-
57) peptide. Further research and exploration of its interactions with specific cellular

components will continue to refine our knowledge and expand its applications in the field of

drug delivery and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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